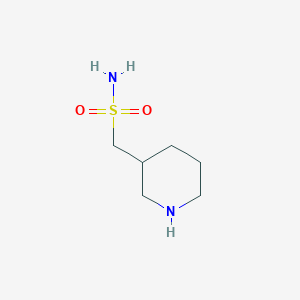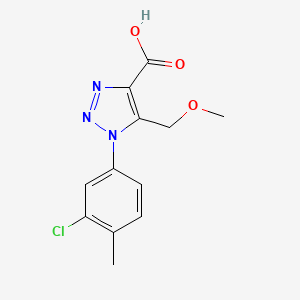
1-(3-chloro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(3-chloro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H12ClN3O3 and its molecular weight is 281.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chloro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chloro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Triazole Derivatives Synthesis : A study detailed the synthesis of various triazole derivatives with antibacterial properties, including the methods of hydrolysis to acids and X-ray diffraction analysis for structural confirmation (Ирадян et al., 2014).
Properties of Triazole Carboxylic Acids : Research on the structure and properties of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, including its experimental determination using X-ray diffraction and quantum-chemical calculations, was conducted (Shtabova et al., 2005).
One-Pot Tandem Reaction Synthesis : A study focused on synthesizing substituted 1H-1,2,3-triazole-4-carboxylic acids through a three-component reaction, highlighting the process and reaction optimization (Pokhodylo et al., 2010).
Antibacterial and Antimicrobial Applications
Antimicrobial Activity of Triazole Derivatives : Several studies reported on the synthesis of triazole derivatives and their evaluation for antimicrobial activity. These studies provide insights into the potential applications of these compounds in combating bacterial infections (Fandaklı et al., 2012), (Bektaş et al., 2007).
Evaluation of Antibacterial Properties : The antibacterial properties of various synthesized ethers and acids derived from triazole compounds were investigated, providing a foundation for potential therapeutic applications (Iradyan et al., 2014).
Synthesis of Antimicrobial Compounds : Research focused on the synthesis of specific triazole derivatives and their potential antimicrobial activities, demonstrating the versatility of these compounds in developing new antibacterial agents (Özil et al., 2015).
Safety And Hazards
As with all chemicals, handling this compound would require appropriate safety measures. This typically includes wearing personal protective equipment and working in a well-ventilated area. Some of its components (like chloro compounds) could potentially be hazardous3.
Future Directions
The potential applications of this compound would depend on its physical and chemical properties. It could be interesting to explore its potential uses in fields like medicinal chemistry, materials science, or agriculture1.
Please note that this is a general analysis based on the functional groups present in the compound. For a comprehensive analysis, experimental data and peer-reviewed research specific to this compound would be necessary. Always follow standard safety procedures when handling chemicals.
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-5-(methoxymethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3/c1-7-3-4-8(5-9(7)13)16-10(6-19-2)11(12(17)18)14-15-16/h3-5H,6H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUDFRZCFCFQAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)O)COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



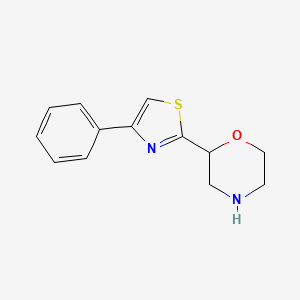
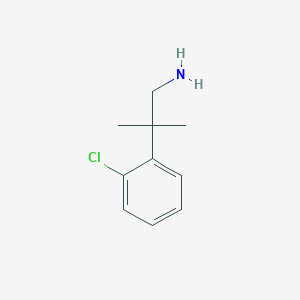
![2-chloro-N-[(5-ethylthiophen-2-yl)methyl]acetamide](/img/structure/B1487633.png)
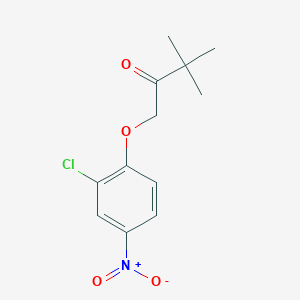
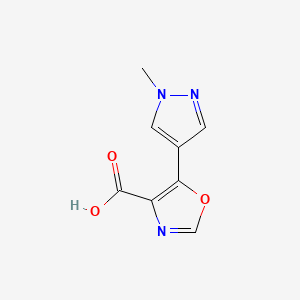

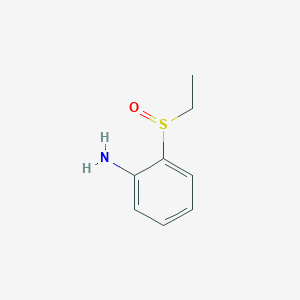
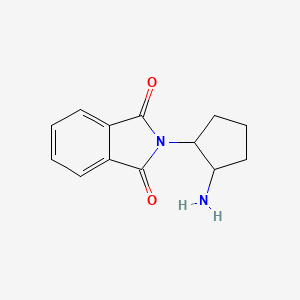
![2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide](/img/structure/B1487645.png)
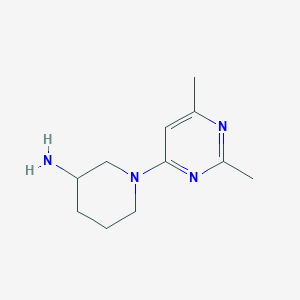
![2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide](/img/structure/B1487650.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1487652.png)
